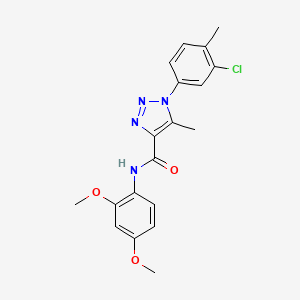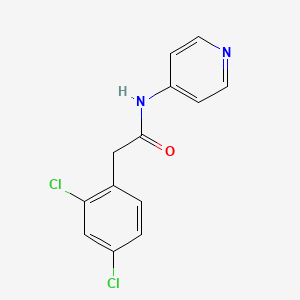![molecular formula C13H19N3O2S B4774962 2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4774962.png)
2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Vue d'ensemble
Description
2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'DMPT' and is a derivative of hydrazine. In
Mécanisme D'action
The exact mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. DMPT may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMPT has been found to exhibit significant anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMPT has also been found to reduce pain in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
DMPT has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. However, DMPT is highly reactive and requires careful handling. It is also important to note that DMPT has not been extensively studied in humans and its safety profile is not fully understood.
Orientations Futures
There are several potential future directions for the study of DMPT. One area of research could focus on the development of DMPT as an anticancer agent. Further investigation is also needed to understand the safety profile of DMPT in humans. Additionally, research could explore the potential use of DMPT in the treatment of other diseases such as fungal and bacterial infections.
Applications De Recherche Scientifique
DMPT has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. DMPT has also been investigated for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)propanoylamino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-8-5-6-11(9(2)7-8)18-10(3)12(17)15-16-13(19)14-4/h5-7,10H,1-4H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFNPKGDDMRTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NNC(=S)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[(4-chlorophenyl)sulfonyl]-1,1'',3,3''-tetramethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4774888.png)

![N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774904.png)


![1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4774934.png)
![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774935.png)
![2-{3-[(4-chloro-2-methylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4774936.png)
![N-(4-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4774944.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4774948.png)
![N-[4-(5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4774954.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4774992.png)
